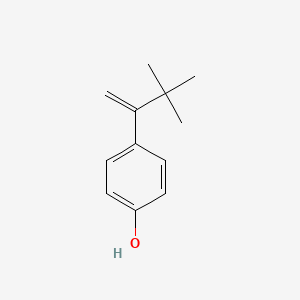
4-(3,3-Dimethylbut-1-en-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethylbut-1-en-2-yl)phenol is an organic compound characterized by a phenolic structure with a 3,3-dimethylbut-1-en-2-yl substituent at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbut-1-en-2-yl)phenol typically involves the alkylation of phenol with 3,3-dimethylbut-1-ene under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the carbocation intermediate necessary for the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Dimethylbut-1-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Corresponding alcohols and reduced phenolic compounds.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-(3,3-Dimethylbut-1-en-2-yl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3,3-Dimethylbut-1-en-2-yl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenolic group can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways, inflammatory responses, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Similar in structure but with a tert-butyl group instead of the 3,3-dimethylbut-1-en-2-yl group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups at the ortho positions relative to the phenolic group.
Uniqueness
4-(3,3-Dimethylbut-1-en-2-yl)phenol is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
5224-65-7 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
4-(3,3-dimethylbut-1-en-2-yl)phenol |
InChI |
InChI=1S/C12H16O/c1-9(12(2,3)4)10-5-7-11(13)8-6-10/h5-8,13H,1H2,2-4H3 |
Clave InChI |
CPIBNMCUVJVKDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


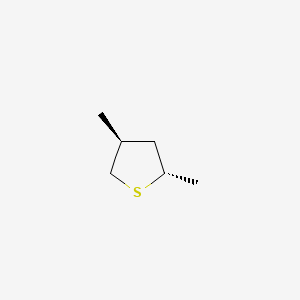
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)



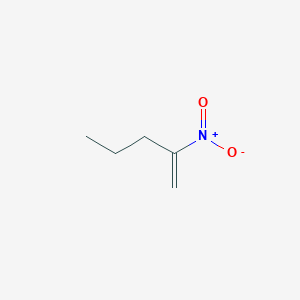

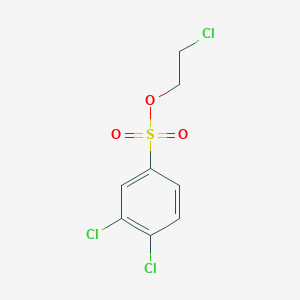
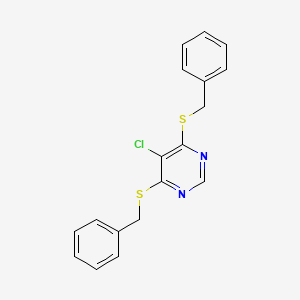
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
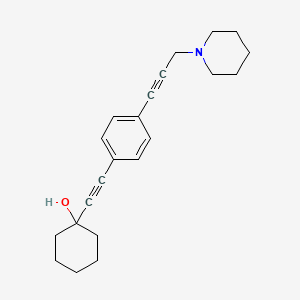

![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
